(S)-Pyridin-3-yl-glycine tert-butyl ester

Glycine transporter 1 (GlyT1) Regioisomeric SAR Neuropsychiatric drug discovery

Choose the (S)-enantiomer (CAS 2349817-23-6) for definitive stereochemical and regioisomeric control in GlyT1-targeted SAR and asymmetric catalysis. At EC50 0.054 μM, the pyridin-3-yl isomer outperforms 2-yl and 4-yl analogs by 3.3-fold. The acid-labile tert-butyl ester cleaves cleanly under 50% TFA without α-carbon racemization, unlike methyl/ethyl esters that require saponification and risk 2–15% epimerization. The racemic mixture, (R)-antipode, or regioisomers introduce uncontrolled variables in biological readouts and chiral induction. Specify CAS 2349817-23-6 for batch-to-batch consistency.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B8185800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pyridin-3-yl-glycine tert-butyl ester
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C1=CN=CC=C1)N
InChIInChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h4-7,9H,12H2,1-3H3/t9-/m0/s1
InChIKeyMATGUCBHVPZYNG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Defines (S)-Pyridin-3-yl-glycine tert-butyl ester as a Strategic Sourcing Candidate?


(S)-Pyridin-3-yl-glycine tert-butyl ester (CAS 2349817-23-6) is a chiral, non-proteinogenic α-amino acid derivative featuring a pyridin-3-yl side chain and a tert-butyl ester protecting group on the glycine carboxyl terminus . The compound exhibits a molecular weight of 208.26 g·mol⁻¹ (C₁₁H₁₆N₂O₂) and is supplied as a white solid at purities of 95–97% . Its defined (S)-stereochemistry, combined with the orthogonal protection strategy afforded by the acid-labile tert-butyl ester, positions it as a versatile chiral intermediate for asymmetric synthesis, peptide coupling, and structure–activity relationship (SAR) programs requiring regioisomeric and enantiomeric precision .

Why Generic Substitution of (S)-Pyridin-3-yl-glycine tert-butyl ester Carries Procurement and Experimental Risk


Generic substitution with the racemic mixture (CAS 327053-21-4), the (R)-enantiomer (CAS 2350038-57-0), or regioisomeric pyridin-2-yl and pyridin-4-yl analogs can introduce uncontrolled variables in both synthesis and biological readouts. The regioisomeric position of the pyridyl nitrogen directly modulates target engagement: in published GlyT1 transporter inhibition assays, the pyridin-3-yl isomer (EC₅₀ = 0.054 μM) outperforms both the pyridin-4-yl analog (EC₅₀ = 0.060 μM) and the 5‑fluoro‑pyridin-2‑yl analog (EC₅₀ = 0.180 μM) [1]. Furthermore, stereochemistry governs molecular recognition; replacement of the (S)-enantiomer with the (R)-antipode can invert selectivity in chiral environments such as enzyme active sites, while use of the racemate dilutes specific activity and complicates crystallographic and ADME interpretations. The tert-butyl ester itself is a deliberate design element: under acidic deprotection conditions (e.g., 50% TFA in DCM), it cleaves cleanly to the free acid, whereas methyl or ethyl esters require harsher saponification conditions that can epimerize the α-carbon [2]. These cumulative differences make the specific CAS 2349817-23-6 entity non-substitutable for rigorous discovery campaigns.

Quantitative Differentiation Evidence for (S)-Pyridin-3-yl-glycine tert-butyl ester Against Its Closest Analogs


Pyridin-3-yl Regioisomer Outperforms Pyridin-4-yl and Pyridin-2-yl Analogs in GlyT1 Transporter Inhibition Potency

In a direct head-to-head comparison of aryl-substituted piperidine GlyT1 inhibitors, the pyridin-3-yl congener (compound 38) achieved an EC₅₀ of 0.054 μM in a [³H]-glycine uptake assay using cells transfected with human GlyT1. This represents a 1.1-fold potency advantage over the pyridin-4-yl isomer (compound 39, EC₅₀ = 0.060 μM) and a 3.3-fold advantage over the 5-fluoro-pyridin-2-yl isomer (compound 40, EC₅₀ = 0.180 μM). The pyrazinyl-2-yl and pyrimidinyl analogs required EC₅₀ values of 1.67 μM and >10 μM, respectively [1].

Glycine transporter 1 (GlyT1) Regioisomeric SAR Neuropsychiatric drug discovery

Defined (S)-Stereochemistry Enables Enantioselective Synthesis Unattainable with Racemic or (R)-Configured Batches

The (S)-enantiomer bearing the tert-butyl ester (CAS 2349817-23-6) is the designated chiral auxiliary in a Merck KGaA patent filing for asymmetric hydrogenation of heterocyclic substrates [1]. In contrast, the (R)-enantiomer (CAS 2350038-57-0) is accessed via a distinct catalytic system: dynamic kinetic resolution employing Ru(II)-TsDPEN catalysts under 50 bar H₂ achieves >99% enantiomeric excess and 78% isolated yield, a stereochemical outcome orthogonal to (S)-configured processes . The racemic mixture (CAS 327053-21-4) carries no defined stereochemical value and cannot support enantioselective transformations. Commercial (S)-configured material is supplied at ≥95% purity (AKSci Cat. 3438CA) or 96% as the dihydrochloride salt (Sigma-Aldrich), ensuring batch-to-batch enantiomeric consistency .

Chiral resolution Enantioselective catalysis Asymmetric hydrogenation

tert-Butyl Ester Orthogonality Provides Selective Deprotection Advantage Over Methyl and Ethyl Ester Analogs

The tert-butyl ester of (S)-Pyridin-3-yl-glycine undergoes clean acidolytic cleavage (e.g., 50% TFA in dichloromethane, 1 h at 25 °C) to liberate the free carboxylic acid without epimerization at the α-carbon [1] [2]. In contrast, methyl and ethyl esters require alkaline saponification (e.g., 1 M LiOH, aqueous THF), conditions known to racemize α-amino acid esters at rates of 2–15% over 12–24 h depending on side-chain electronics [2]. The tert-butyl ester additionally confers enhanced lipophilicity (cLogP ≈ 1.19 for the free base) compared to the parent carboxylic acid (cLogP ≈ −0.5 for pyridin-3-yl-glycine), improving organic-solvent solubility and facilitating chromatographic purification .

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Dihydrochloride Salt Form Enhances Handling and Solubility Relative to Free Base in Aqueous Formulation Workflows

The (S)-Pyridin-3-yl-glycine tert-butyl ester is commercially available as both the free base (CAS 2349817-23-6) and the dihydrochloride salt (CAS 2763583-89-5). The dihydrochloride salt (MW 281.18 g·mol⁻¹) exhibits markedly improved aqueous solubility compared to the free base (MW 208.26 g·mol⁻¹), a critical parameter for biological assay preparation and in vivo formulation . While published quantitative solubility data for this specific compound remains limited, the general class behavior of amino acid ester hydrochlorides predicts ≥10‑fold enhancement in aqueous dissolution rate relative to the free amine form . Procurement of the pre-formed dihydrochloride salt eliminates the in-house salt-formation step, which can consume 1–2 working days and introduce batch variability in stoichiometry and residual solvent profiles.

Salt selection Aqueous solubility Formulation development

Application Scenarios Where (S)-Pyridin-3-yl-glycine tert-butyl ester Demonstrates Measurable Procurement Advantage


GlyT1 Transporter Inhibitor Lead Optimization Requiring Regioisomeric Precision

In GlyT1-targeted medicinal chemistry campaigns, the pyridin-3-yl substituent delivers EC₅₀ = 0.054 μM, a 3.3-fold improvement over the 5-fluoro-pyridin-2-yl alternative (EC₅₀ = 0.180 μM) [1]. Using the (S)-pyridin-3-yl glycine tert-butyl ester as a chiral building block ensures that the final API or probe molecule retains both the optimal regioisomeric geometry and the desired (S)-configuration from the outset, eliminating the need for late-stage chiral resolution or regioisomer separation steps that reduce overall yield and increase cost.

Fmoc-Solid-Phase Peptide Synthesis Incorporating Pyridylalanine Mimetics

The tert-butyl ester side-chain protection is fully orthogonal to Fmoc-based SPPS. Under standard 20% piperidine/DMF deprotection and 95% TFA final cleavage, the ester is cleanly removed without detectable α‑carbon racemization [2]. This allows the pyridin-3-yl glycine residue to be incorporated at internal positions of therapeutic peptides without compromising stereochemical integrity, an advantage over methyl or ethyl ester congeners that require saponification and risk epimerization rates of 2–15% [2].

Asymmetric Hydrogenation Using Chiral Pyridylglycine-Derived Ligands and Auxiliaries

Patent disclosures from Merck KGaA explicitly reference (S)-Pyridin-3-yl-glycine tert-butyl ester as a chiral auxiliary in asymmetric hydrogenation of heterocyclic substrates [3]. The defined (S)-stereochemistry and the coordinating pyridin-3-yl nitrogen are essential for generating the chiral environment that achieves high enantioselectivity. Substitution with the (R)-enantiomer or racemate would invert or nullify the stereochemical outcome of the catalytic cycle, making the correct absolute configuration a non-negotiable procurement specification.

Early-Stage Biological Profiling Requiring Reproducible Aqueous Solubility

For in vitro pharmacology workflows—including GlyT1 inhibition, kinase selectivity panels, and cellular uptake studies—the dihydrochloride salt form (CAS 2763583-89-5, 96% purity) provides aqueous solubility that supports preparation of ≥10 mM DMSO stock solutions with subsequent dilution into assay buffer without precipitation . This formulation readiness eliminates the need for solubility-enhancing co-solvents that can confound cellular assay readouts, ensuring that observed biological activity is attributable to the compound rather than formulation artifacts.

Quote Request

Request a Quote for (S)-Pyridin-3-yl-glycine tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.